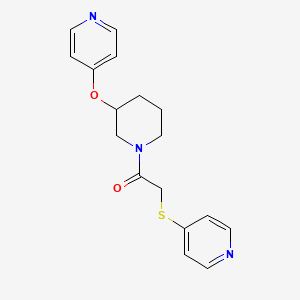

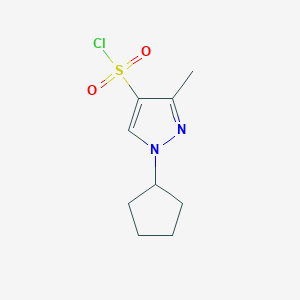

![molecular formula C24H25FN6O2 B2803586 N-(2-(4-((4-氟苄基)氨基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-4-异丙氧基苯甲酰胺 CAS No. 1172350-54-7](/img/structure/B2803586.png)

N-(2-(4-((4-氟苄基)氨基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-4-异丙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only the C2- and C3-positions .

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The molecular structure of the compound was identified based on liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

The compound exhibited substantial antiviral activity . The reaction involves a base-catalyzed two-step formation of 2-arylidene cyanomethyl 1,3-benzothiazoles via a Knoevenagel condensation .科学研究应用

神经炎症成像

Damont 等人 (2015) 进行的一项研究重点关注合成和生物学评价新型吡唑并[1,5-a]嘧啶,用于结合转运蛋白 18 kDa (TSPO)。TSPO 被认为是神经炎症过程的早期生物标志物。该研究提出了具有亚纳摩尔亲和力的氟代烷基和氟代炔基类似物,可与 TSPO 结合,与已知分子 DPA-714 相当。用氟-18 进行放射性标记,随后在神经炎症啮齿动物模型中进行正电子发射断层扫描 (PET) 成像,证实了它们作为神经炎症的体内 PET 放射示踪剂的潜力。

肿瘤成像

Xu 等人 (2012) 的研究探索了 18F 标记的吡唑并[1,5-a]嘧啶衍生物在 PET 肿瘤成像中的潜力。该研究开发了三种额外的 18F 标记衍生物,显示出在 S180 肿瘤中摄取增加,表明了癌症检测的一个有希望的途径。这些化合物是通过用 18F 氟化物亲核取代甲苯磺酸酯和硝基前体合成的,体外和体内研究突出了它们的肿瘤摄取动力学。

抗结核活性

Jeankumar 等人 (2013) 研究了噻唑-氨基哌啶杂化类似物对结核分枝杆菌 (MTB) DNA 促旋酶的活性。在所研究的化合物中,一种化合物显示出显着的活性,MTB MIC 为 28.44 μM,为抗结核药物开发提供了新的潜在化学支架。

对癌细胞的细胞毒活性

Hassan 等人 (2015) 对新型吡唑并[1,5-a]嘧啶和相关席夫碱的合成进行了一项研究,发现这些化合物对四种人类癌细胞系表现出细胞毒性。这表明它们作为化疗剂的潜力,需要进一步的研究来探索它们的作用机制和治疗窗口。

作用机制

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , a group of heterocyclic compounds that have been extensively studied for their diverse biological activities.

Mode of Action

Pyrazolo[3,4-d]pyrimidines are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The specific mode of action of this compound would depend on its primary target.

Biochemical Pathways

Without specific information on the compound’s primary target, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazolo[3,4-d]pyrimidines have been implicated in a variety of biological pathways due to their diverse biological activities . Once the primary target of this compound is

生化分析

Biochemical Properties

Related compounds have been shown to interact with enzymes and proteins . For example, compounds with a fluorobenzyl group have been found to interact with enzymes such as phosphazenes .

Cellular Effects

Related compounds have been shown to exhibit substantial antiviral activity .

Molecular Mechanism

Compounds with similar structures have been shown to undergo reactions such as free radical bromination and nucleophilic substitution .

属性

IUPAC Name |

N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O2/c1-16(2)33-20-9-5-18(6-10-20)24(32)26-11-12-31-23-21(14-30-31)22(28-15-29-23)27-13-17-3-7-19(25)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,26,32)(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGFRVUQHQZEQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)

![2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone](/img/structure/B2803504.png)

![3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803505.png)

![4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B2803507.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2803513.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2803520.png)

![3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2803526.png)